molecular formula C25H16ClF3N4OS B2418208 N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1223960-72-2

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2418208
CAS No.: 1223960-72-2
M. Wt: 512.94
InChI Key: ILNNQCQAGFJOFI-UHFFFAOYSA-N
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Description

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a naphthyl-pyrazolo-pyrazinyl moiety. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate:

    Formation of the Pyrazolo-Pyrazinyl Moiety: The naphthyl group is introduced through a cyclization reaction involving a pyrazole and a pyrazine derivative.

    Thioacetamide Formation: The final step involves the coupling of the phenyl intermediate with the pyrazolo-pyrazinyl moiety through a thioacetamide linkage, typically using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: A related compound with a simpler structure, lacking the naphthyl-pyrazolo-pyrazinyl moiety.

    4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Another related compound with an isocyanate functional group instead of the thioacetamide linkage.

Uniqueness

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF3N4OS/c26-16-8-9-20(19(12-16)25(27,28)29)31-23(34)14-35-24-22-13-21(32-33(22)11-10-30-24)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,14H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNNQCQAGFJOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=C(C=C(C=C5)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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